2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
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Overview
Description
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol typically involves the reaction of 4-fluorobenzyl chloride with benzimidazole in the presence of a base, followed by the addition of propan-2-ol. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor for the treatment of gastric ulcers.
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-5-3-4-6-15(14)20(16)11-12-7-9-13(18)10-8-12/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZKFVYXFQNXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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